An In-depth Technical Guide to the Synthesis and Purification of Everolimus-d4
An In-depth Technical Guide to the Synthesis and Purification of Everolimus-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of Everolimus-d4, a deuterated analog of the immunosuppressant and anti-cancer drug Everolimus. Everolimus-d4 is crucial as an internal standard for the accurate quantification of Everolimus in biological samples using mass spectrometry-based assays, a process vital in therapeutic drug monitoring and pharmacokinetic studies.
Introduction to Everolimus and its Deuterated Analog
Everolimus is a derivative of Sirolimus (Rapamycin) and functions as a potent inhibitor of the mammalian target of rapamycin (mTOR), a key kinase in the PI3K/Akt/mTOR signaling pathway that regulates cell growth, proliferation, and survival.[1][2][3][4] Its clinical applications include preventing organ transplant rejection and treating various cancers.[5]
Everolimus-d4 is a stable isotope-labeled version of Everolimus, where four hydrogen atoms on the hydroxyethyl side chain are replaced with deuterium.[6][7][8] This isotopic labeling results in a molecule with a higher mass but identical chemical properties to the parent drug.[9] This characteristic makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis, as it co-elutes with Everolimus but is distinguishable by its mass-to-charge ratio, allowing for precise quantification.[10][11][12]
Synthesis of Everolimus-d4
The synthesis of Everolimus-d4 is typically achieved through the alkylation of Rapamycin at the C40 hydroxyl group with a deuterated hydroxyethyl side chain. The overall process involves the preparation of a deuterated and protected side-chain precursor, followed by its reaction with Rapamycin and subsequent deprotection.[10]
Synthetic Workflow
The synthesis can be logically broken down into three main stages: preparation of the deuterated triflate, alkylation of Rapamycin, and final deprotection to yield Everolimus-d4.
Experimental Protocol: Synthesis
The following protocol is a representative method for the synthesis of Everolimus-d4.[10]
Step 1: Preparation of 2-(t-butyldimethylsilyloxy)ethyl-d4 Triflate (1)
-
Monosilylation: To a solution of ethylene-d4 glycol in a suitable solvent, add a base (e.g., imidazole) and tert-butyldimethylsilyl chloride (TBDMSCl). Stir the reaction at room temperature until the formation of the monosilylated product is complete, as monitored by thin-layer chromatography (TLC).
-
Triflation: Cool the solution containing the monosilylated ethylene-d4 glycol to -78 °C. Add 2,6-lutidine followed by the dropwise addition of triflic anhydride. Allow the reaction to proceed at this temperature until completion. The resulting product is the deuterated triflate precursor (1).
Step 2: Alkylation of Rapamycin
-
Dissolve Rapamycin in toluene.
-
Add 2,6-lutidine to the solution.
-
Add the previously prepared 2-(t-butyldimethylsilyloxy)ethyl-d4 triflate (1) to the Rapamycin solution.
-
Heat the reaction mixture to approximately 60 °C and stir until the reaction is complete. This step yields TBDMS-protected Everolimus-d4.
Step 3: Deprotection
-
Cool the reaction mixture containing the TBDMS-protected Everolimus-d4.
-
Add 1N hydrochloric acid (HCl) to the mixture to remove the TBDMS protecting group.
-
Stir until deprotection is complete, yielding crude Everolimus-d4.
Purification of Everolimus-d4
The purification of Everolimus-d4 is a critical step to remove unreacted starting materials, byproducts, and isomers, ensuring its suitability as an internal standard. The process often involves multiple chromatographic steps.
Purification Workflow
A typical purification strategy involves an initial extraction followed by one or more column chromatography steps to isolate the final high-purity product.
Experimental Protocol: Purification
The following protocol outlines a general method for purifying crude Everolimus-d4.[13][14]
Step 1: Initial Work-up and Extraction
-
Following the deprotection step, neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Everolimus-d4 product.
Step 2: Reversed-Phase Chromatography
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethanol).
-
Load the dissolved crude product onto a reversed-phase chromatography column (e.g., C18 silica gel).
-
Elute the column with a gradient of solvents, such as a mixture of ethanol and water, potentially with a small amount of acetic acid.[13]
-
Collect fractions and monitor by HPLC to identify those containing the desired product.
-
Combine the pure fractions and concentrate to yield semi-finished Everolimus-d4.
Step 3: Normal-Phase Chromatography
-
Dissolve the semi-finished product in a non-polar solvent like isopropyl ether.[13]
-
Load the solution onto a normal-phase silica gel column.
-
Elute the column with a solvent system such as isopropyl ether and tetrahydrofuran (THF).[13]
-
Collect and monitor fractions by HPLC.
-
Combine the high-purity fractions and concentrate to dryness to obtain the final Everolimus-d4 product. A purity of >99% is often achievable with this two-step chromatographic approach.[13]
Step 4: Crystallization (Optional) For obtaining a crystalline solid, the purified Everolimus-d4 can be dissolved in a solvent like ethyl acetate, followed by the addition of an anti-solvent such as n-heptane or ether to induce crystallization.[15][16]
Analytical Data and Quality Control
The quality of Everolimus-d4 is paramount for its use as an internal standard. Key parameters include chemical purity, isotopic purity (enrichment), and mass spectrometric characterization.
| Parameter | Typical Value / Method | Reference |
| Chemical Formula | C₅₃H₇₉D₄NO₁₄ | [7][8] |
| Molecular Weight | 962.25 g/mol | [7][8] |
| Chemical Purity (HPLC) | ≥ 98% | [9][13] |
| Isotopic Purity | ≥ 99% deuterated forms (d₁-d₄) | [11] |
| d₀ Content | ≤ 1% | [11] |
| MS/MS Transition (QTOF) | m/z 984.5958 [M+Na]⁺ | [10] |
| MS/MS Transitions (QQQ) | 984.6 → 393.3, 409.3, 655.4 | [10] |
Mechanism of Action: The mTOR Signaling Pathway
Everolimus exerts its therapeutic effects by inhibiting the mTOR pathway. Inside the cell, Everolimus first binds to the immunophilin FKBP-12. This complex then binds to and inhibits mTOR Complex 1 (mTORC1), a central regulator of cell growth and proliferation.[3][17] Inhibition of mTORC1 blocks the phosphorylation of its downstream effectors, such as S6 kinase (S6K1) and 4E-binding protein 1 (4E-BP1), leading to the suppression of protein synthesis and cell cycle arrest.[17]
References
- 1. Everolimus inhibits breast cancer cell growth through PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of mTOR pathway by everolimus cooperates with EGFR inhibitors in human tumours sensitive and resistant to anti-EGFR drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinicalpub.com [clinicalpub.com]
- 4. The mTORC1 inhibitor everolimus has antitumor activity in vitro and produces tumor responses in patients with relapsed T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Everolimus-d4 | C53H83NO14 | CID 57369482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Everolimus D4 | CAS No- 1338452-54-2 | Simson Pharma Limited [simsonpharma.com]
- 8. scbt.com [scbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Home - Cerilliant [cerilliant.com]
- 11. caymanchem.com [caymanchem.com]
- 12. msacl.org [msacl.org]
- 13. CN102174053B - Method for purifying everolimus - Google Patents [patents.google.com]
- 14. CN102174053A - Method for purifying everolimus - Google Patents [patents.google.com]
- 15. Everolimus synthesis - chemicalbook [chemicalbook.com]
- 16. CN103360411A - Everolimus crystallization purification method - Google Patents [patents.google.com]
- 17. portlandpress.com [portlandpress.com]
